molecular formula C32H58N2O3 B14004812 2,5-Bis(dodecylamino)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione CAS No. 70960-80-4

2,5-Bis(dodecylamino)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B14004812
CAS No.: 70960-80-4
M. Wt: 518.8 g/mol
InChI Key: ZFEYJJAHUMSVSO-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- is a complex organic compound that belongs to the class of quinones. Quinones are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes dodecylamino groups, a methoxy group, and a methyl group attached to the cyclohexadiene-1,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- typically involves multiple steps. One common approach is the reaction of 2,5-dimethoxy-3-methyl-1,4-benzoquinone with dodecylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The reaction mixture is stirred for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state quinones.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinones, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various functionalized derivatives of the original compound.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s quinone structure makes it useful in studying redox reactions and electron transfer processes in biological systems.

    Medicine: Quinones, including this compound, are investigated for their potential anticancer and antimicrobial properties.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- involves its ability to undergo redox reactions. The quinone structure allows it to participate in electron transfer processes, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects such as apoptosis (programmed cell death) and inhibition of cell proliferation. The compound may also interact with specific molecular targets, such as enzymes involved in redox regulation and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dimethylamino)-: This compound has dimethylamino groups instead of dodecylamino groups, which may affect its solubility and reactivity.

    2,5-Cyclohexadiene-1,4-dione, 2,5-bis(phenylamino)-:

    2,5-Cyclohexadiene-1,4-dione, 2,5-bis(hexylmethylamino)-: The hexylmethylamino groups provide different steric and electronic effects compared to dodecylamino groups.

Uniqueness

2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The long dodecyl chains enhance its hydrophobicity, making it suitable for applications in non-polar environments. The methoxy and methyl groups further modify its reactivity and potential interactions with other molecules.

Properties

CAS No.

70960-80-4

Molecular Formula

C32H58N2O3

Molecular Weight

518.8 g/mol

IUPAC Name

2,5-bis(dodecylamino)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C32H58N2O3/c1-5-7-9-11-13-15-17-19-21-23-25-33-28-27(3)30(35)29(32(37-4)31(28)36)34-26-24-22-20-18-16-14-12-10-8-6-2/h33-34H,5-26H2,1-4H3

InChI Key

ZFEYJJAHUMSVSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1=C(C(=O)C(=C(C1=O)OC)NCCCCCCCCCCCC)C

Origin of Product

United States

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